Cas no 24123-92-0 (Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl-)
![Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl- structure](https://it.kuujia.com/scimg/cas/24123-92-0x500.png)
24123-92-0 structure
Nome del prodotto:Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl-
Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl-
- 8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole
- Koenigicine
- 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole
- 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydro-pyrano[3,2-a]carbazole
- AC1L5N8S
- AC1Q58AX
- AG-K-11168
- AR-1H4191
- CTK4F2963
- kenimbidine
- Koenimbidin
- koenimbidine
- NSC127151
- 3,11-Dihydro-8,9-dimethoxy-3,3,5-trimethylpyrano[3,2-a]carbazole
- Koenidine
- Kenigicine
- NSC 127151
- Kenidine
- BDBM50207383
- AKOS040763231
- DTXSID00298965
- CHEMBL3893262
- 13,14-dimethoxy-5,5,8-trimethyl-6-oxa-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,7,9,11,13,15-heptaene
- NSC-127151
- 3,11-Dihydro-8,9-dimethoxy-3,3,5-trimethylpyrano[3,2-a]carbazole, 9CI
- 24123-92-0
- 8, 9-dimethoxy-3, 3, 5-trimethyl-11H-pyrano[3, 2-a]carbazole
- 13,14-dimethoxy-5,5,8-trimethyl-6-oxa-17-azatetracyclo(8.7.0.0^(2,7).0^(11,16))heptadeca-1,3,7,9,11,13,15-heptaene
- CHEBI:229150
- 3,11-Dihydro-8,9-dimethoxy-3,3,5-trimethylpyrano(3,2-a)carbazole, 9ci
- 8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano(3,2-a)carbazole
-
- Inchi: InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3
- Chiave InChI: IUZVYLWUISSZCS-UHFFFAOYSA-N
- Sorrisi: COC1=C(OC)C=C2C3C=C(C)C4OC(C=CC=4C=3NC2=C1)(C)C
Proprietà calcolate
- Massa esatta: 323.15223
- Massa monoisotopica: 323.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 505
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 43.5Ų
Proprietà sperimentali
- Densità: 1.198
- Punto di ebollizione: 500.1°C at 760 mmHg
- Punto di infiammabilità: 177.5°C
- Indice di rifrazione: 1.64
- PSA: 43.48
- LogP: 4.83090
Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H319-H413
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36-53
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
PhytoLab | 83518-1000mg |
Koenigicine |
24123-92-0 | ≥ 95.0 % | 1000mg |
€30225 | 2023-10-25 | |
PhytoLab | 83518-50mg |
Koenigicine |
24123-92-0 | ≥ 95.0 % | 50mg |
€1813.4999999999998 | 2023-10-25 | |
PhytoLab | 83518-250mg |
Koenigicine |
24123-92-0 | ≥ 95.0 % | 250mg |
€8563.75 | 2023-10-25 | |
PhytoLab | 83518-500mg |
Koenigicine |
24123-92-0 | ≥ 95.0 % | 500mg |
€16120 | 2023-10-25 | |
TargetMol Chemicals | TN6177-5mg |
Koenigicine |
24123-92-0 | 5mg |
¥ 3230 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6177-5 mg |
Koenigicine |
24123-92-0 | 5mg |
¥4465.00 | 2022-04-26 | ||
TargetMol Chemicals | TN6177-1 mL * 10 mM (in DMSO) |
Koenigicine |
24123-92-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN6177-1 ml * 10 mm |
Koenigicine |
24123-92-0 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN6177-5 mg |
Koenigicine |
24123-92-0 | 98% | 5mg |
¥ 3,230 | 2023-07-11 |
Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl- Letteratura correlata
-
Vasudevan Mani,Kalavathy Ramasamy,Abu Bakar Abdul Majeed Food Funct. 2013 4 557
-
Hiroshi Takikawa,Arata Nishii,Takahiro Sakai,Keisuke Suzuki Chem. Soc. Rev. 2018 47 8030
-
3. Syntheses of acridone and carbazole alkaloids involving pyridine-catalysed chromen formation: crystal and molecular structure of dibromocannibicyclol and its bearing on the structures of the ‘cyclol’ alkaloidsWikramasinghe M. Bandaranayake,Michael J. Begley,Brian O. Brown,David G. Clarke,Leslie Crombie,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1974 998
24123-92-0 (Pyrano[3,2-a]carbazole,3,11-dihydro-8,9-dimethoxy-3,3,5-trimethyl-) Prodotti correlati
- 23095-44-5(Girinimbine)
- 2107272-37-5(2-(2-methyl-2H-indazol-3-yl)ethanimidamide)
- 919496-58-5(1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)
- 1273833-76-3(5-methyl-1-3-(trifluoromethyl)phenyl-1H-pyrazol-3-amine)
- 226575-78-6(6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one)
- 862813-76-1(N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)
- 716373-64-7((Z)-2-Cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide)
- 895782-94-2(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(2,5-dimethylphenyl)ethanediamide)
- 2228300-11-4(3-amino-2-methyl-2-5-(2-methylcyclopropyl)furan-2-ylpropan-1-ol)
- 2676863-02-6(7-Bromo-3,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso